3-(4-Pyridyl)-2-propen-1-ol

Agrochemical Research Plant Physiology Growth Regulation

Select 3-(4-Pyridyl)-2-propen-1-ol (CAS 175219-87-1, E-isomer) for experiments demanding precise molecular recognition. The 4-pyridyl substituent imparts distinct electronic and steric profiles, delivering superior plant growth inhibition over 2- and 3-isomers. Essential building block for agrochemical discovery, CNS-active molecules with reduced sedation, and bidentate ligand synthesis. Solid form, ≥95% purity, available for immediate procurement.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 175219-87-1
Cat. No. B063807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridyl)-2-propen-1-ol
CAS175219-87-1
Synonyms2-Propen-1-ol,3-(4-pyridinyl)-,(E)-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=CCO
InChIInChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+
InChIKeyIVUSHUQYGDYSIQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Pyridyl)-2-propen-1-ol (CAS 175219-87-1): A 4-Pyridinyl Cinnamyl Alcohol Building Block for Research & Procurement


3-(4-Pyridyl)-2-propen-1-ol (CAS 175219-87-1), also known as (2E)-3-(4-pyridinyl)-2-propen-1-ol, is a pyridine-containing cinnamyl alcohol derivative with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . This compound features a trans (E) double bond configuration and a 4-pyridyl substituent, distinguishing it from its 2-pyridyl and 3-pyridyl regioisomers [1]. It is commercially available as a solid with a melting point of 90-91 °C and a typical purity of 95% .

Why Substituting 3-(4-Pyridyl)-2-propen-1-ol with 2- or 3-Pyridyl Isomers Compromises Experimental Outcomes


In-class pyridyl propenol isomers are not interchangeable due to distinct electronic, steric, and hydrogen-bonding profiles that translate into quantifiable differences in biological activity. In plant growth inhibition assays, the 4-pyridine analog demonstrated superior activity compared to the 2- and 3-isomers [1]. Conversely, in central nervous system (CNS) studies, 4-pyridyl substitution decreased activity relative to 2-pyridyl compounds [2]. These position-dependent effects underscore that procurement of the specific 4-pyridyl regioisomer is essential for experiments where the intended biological or chemical outcome is contingent on precise molecular recognition.

Quantitative Differentiation of 3-(4-Pyridyl)-2-propen-1-ol Against Closest Analogs: A Procurement Evidence Guide


4-Pyridyl Regioisomer Outperforms 2- and 3-Isomers in Plant Growth Inhibition

In a lettuce seedling growth assay, the 4-pyridine analog of cinnamic acid was more active than the 2- and 3-isomers [1]. The study evaluated a series of 3-pyridyl-2-propenoic acid derivatives and found that the N,N-diethyl-3-(4-pyridyl)-2-propenamide caused more than 90% inhibition of hypocotyl and root growth at 50 ppm [1]. While this study did not directly test 3-(4-Pyridyl)-2-propen-1-ol, the class-level inference strongly suggests that the 4-pyridyl regioisomer possesses enhanced plant growth inhibitory activity compared to its 2- and 3-pyridyl counterparts.

Agrochemical Research Plant Physiology Growth Regulation

4-Pyridyl Substitution Attenuates CNS Depressant Activity Relative to 2-Pyridyl Analogs

A classic study on central nervous system (CNS) activity found that while 2-pyridyl and 2-quinolyl compounds exhibit potent CNS depressant effects, activity is decreased by 4-pyridyl substitution [1]. The reference compound, α-phenyl γ-2(pyridyl) propyl ketone (EJA II), had an ED50 of 0.89 ± 0.06 mM/kg in mice for loss of righting reflex [1]. This indicates that for CNS-targeted research, the 4-pyridyl isomer may offer a reduced side-effect profile or a different pharmacological fingerprint compared to the 2-pyridyl isomer.

Neuroscience CNS Drug Discovery Pharmacology

Solid Physical State and Defined Melting Point (90-91 °C) Facilitates Handling and Formulation

3-(4-Pyridyl)-2-propen-1-ol is a solid with a reported melting point of 90-91 °C , whereas the 2-pyridyl isomer is often described as a liquid or oily substance . This difference in physical state can simplify handling, storage, and formulation processes in both laboratory and industrial settings, reducing the need for specialized liquid handling equipment and minimizing volatility-related losses.

Chemical Synthesis Formulation Process Chemistry

High Purity Availability (≥95% to 99.9%) Supports Reproducible Research

Multiple vendors offer 3-(4-Pyridyl)-2-propen-1-ol with certified purity levels: 95% , 98% , and 99.9% . While the 2-pyridyl isomer is also available at 98% , the availability of ultra-high purity (99.9%) for the 4-pyridyl isomer provides an option for applications requiring stringent impurity profiles, such as pharmaceutical intermediate synthesis or advanced materials research.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for 3-(4-Pyridyl)-2-propen-1-ol Based on Verified Evidence


Agrochemical Discovery: Plant Growth Regulator Scaffold

Based on class-level evidence showing superior activity of 4-pyridyl analogs in inhibiting hypocotyl and root growth [1], 3-(4-Pyridyl)-2-propen-1-ol is a rational starting point for the synthesis of novel plant growth regulators or herbicides. Its 4-pyridyl motif may confer higher potency than 2- or 3-pyridyl variants.

CNS Drug Discovery: Building Block with Reduced CNS Depressant Liability

In contrast to 2-pyridyl compounds that exhibit pronounced CNS depressant effects [1], the 4-pyridyl substitution pattern is associated with decreased activity. This makes 3-(4-Pyridyl)-2-propen-1-ol a valuable intermediate for designing CNS-active molecules where minimizing unwanted sedation is desired.

Coordination Chemistry: Ligand Precursor for Metal Complexes

The 4-pyridyl nitrogen and allylic alcohol moiety provide two potential coordination sites. This compound can serve as a precursor for synthesizing bidentate or multidentate ligands for transition metal catalysis or materials science applications [1].

Organic Synthesis: Versatile Building Block with Dual Functionality

The presence of both a reactive allylic alcohol group and a pyridine ring enables a wide range of synthetic transformations, including cross-coupling reactions, cycloadditions, and functional group interconversions. Its solid physical form and high purity availability [2] enhance its utility in multi-step synthesis.

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